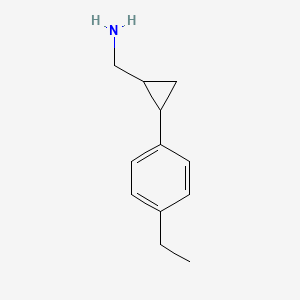
(2-(4-Ethylphenyl)cyclopropyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(4-Ethylphenyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C12H17N It consists of a cyclopropyl group attached to a methanamine moiety, with a 4-ethylphenyl substituent on the cyclopropyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Ethylphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method is the reaction of 4-ethylbenzyl chloride with cyclopropylmagnesium bromide to form the corresponding cyclopropyl derivative. This intermediate is then treated with ammonia or an amine source to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are selected to maximize yield and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: (2-(4-Ethylphenyl)cyclopropyl)methanamine can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropyl derivatives.
科学研究应用
Chemistry: (2-(4-Ethylphenyl)cyclopropyl)methanamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (2-(4-Ethylphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
- (2-(4-Chlorophenyl)cyclopropyl)methanamine
- (2-(4-Methylphenyl)cyclopropyl)methanamine
- (2-(4-Fluorophenyl)cyclopropyl)methanamine
Comparison: (2-(4-Ethylphenyl)cyclopropyl)methanamine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacological properties and synthetic utility.
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
[2-(4-ethylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17N/c1-2-9-3-5-10(6-4-9)12-7-11(12)8-13/h3-6,11-12H,2,7-8,13H2,1H3 |
InChI 键 |
ZFTAIGQLZUTXHM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2CC2CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride](/img/structure/B13534490.png)






![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B13534525.png)
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13534530.png)
![2-{[(tert-butoxy)carbonyl]amino}-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid](/img/structure/B13534541.png)

